Cas no 156940-15-7 (4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one)

4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one
- EN300-1457939
- 156940-15-7
- SCHEMBL8648418
-
- Inchi: 1S/C15H20O/c1-10(2)11-5-6-12-13(9-11)15(3,4)8-7-14(12)16/h5-6,9-10H,7-8H2,1-4H3
- InChI Key: KHYRWTMPPGUPRP-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC(C(C)C)=CC=2C(C)(C)CC1
Computed Properties
- Exact Mass: 216.151415257g/mol
- Monoisotopic Mass: 216.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 17.1Ų
4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1457939-100mg |
4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one |
156940-15-7 | 100mg |
$993.0 | 2023-09-29 | ||
Enamine | EN300-1457939-1.0g |
4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one |
156940-15-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1457939-500mg |
4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one |
156940-15-7 | 500mg |
$1084.0 | 2023-09-29 | ||
Enamine | EN300-1457939-50mg |
4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one |
156940-15-7 | 50mg |
$948.0 | 2023-09-29 | ||
Enamine | EN300-1457939-250mg |
4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one |
156940-15-7 | 250mg |
$1038.0 | 2023-09-29 | ||
Enamine | EN300-1457939-2500mg |
4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one |
156940-15-7 | 2500mg |
$2211.0 | 2023-09-29 | ||
Enamine | EN300-1457939-1000mg |
4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one |
156940-15-7 | 1000mg |
$1129.0 | 2023-09-29 | ||
Enamine | EN300-1457939-5000mg |
4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one |
156940-15-7 | 5000mg |
$3273.0 | 2023-09-29 | ||
Enamine | EN300-1457939-10000mg |
4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one |
156940-15-7 | 10000mg |
$4852.0 | 2023-09-29 |
4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one Related Literature
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Additional information on 4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one
Recent Advances in the Study of 4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 156940-15-7)
The compound 4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 156940-15-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic ketone derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a novel catalytic system. The researchers employed a palladium-catalyzed cyclization strategy, which significantly improved the scalability and purity of the compound. This advancement is critical for enabling further pharmacological evaluations and potential industrial-scale production.
Pharmacological investigations have revealed that 4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one exhibits notable anti-inflammatory and neuroprotective properties. In vitro and in vivo studies conducted by a team at the University of Cambridge (2024) demonstrated that the compound effectively inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. These findings suggest its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, where neuroinflammation plays a central role.
Further research has explored the compound's interactions with biological targets. Molecular docking studies, as reported in Bioorganic & Medicinal Chemistry Letters (2023), identified strong binding affinities between 4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one and several protein kinases involved in cancer progression. Preliminary cytotoxicity assays against various cancer cell lines showed promising results, particularly in breast and lung cancer models. These findings highlight the compound's potential as a lead molecule for anticancer drug development.
Despite these promising results, challenges remain in the clinical translation of 4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one. Recent pharmacokinetic studies have identified issues with its bioavailability and metabolic stability. A 2024 study in the European Journal of Pharmaceutical Sciences proposed structural modifications to address these limitations, including the introduction of polar functional groups to enhance solubility while maintaining biological activity. These modifications are currently being evaluated in preclinical models.
In conclusion, 4,4-dimethyl-6-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 156940-15-7) represents a promising scaffold for drug discovery with multiple therapeutic applications. Recent advances in its synthesis, pharmacological characterization, and target identification have laid a strong foundation for future research. Ongoing studies focusing on structure-activity relationships and formulation optimization are expected to further enhance its therapeutic potential and address current limitations in drug-like properties.
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